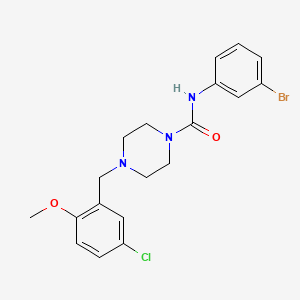
N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of piperazine carboxamide derivatives and has shown potential in various fields of research.
Wirkmechanismus
N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide is a selective inhibitor of the dopamine transporter (DAT). It binds to the DAT and prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This mechanism of action is similar to that of other drugs used for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has a significant effect on dopamine levels in the brain. It has been shown to increase dopamine release and decrease dopamine reuptake, leading to an overall increase in dopamine levels in the brain. This effect has been linked to improvements in cognitive function and motor performance.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide. One area of interest is the development of more potent and selective inhibitors of the dopamine transporter. Another potential direction is the investigation of the potential therapeutic applications of N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide in various neurological disorders. Additionally, research could focus on the development of new methods for administering N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide in experimental settings to overcome its low solubility in water.
Conclusion:
In conclusion, N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide is a chemical compound that has shown potential in various fields of scientific research. Its selective inhibition of the dopamine transporter makes it a valuable tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic applications of N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide and to develop more effective methods for administering it in experimental settings.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-4-(5-chloro-2-methoxybenzyl)-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have an inhibitory effect on the activity of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-[(5-chloro-2-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN3O2/c1-26-18-6-5-16(21)11-14(18)13-23-7-9-24(10-8-23)19(25)22-17-4-2-3-15(20)12-17/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKALYWNWWLIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(methoxymethyl)-3-(4-methoxyphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4819248.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]isonicotinamide](/img/structure/B4819255.png)
![N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4819260.png)

![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4819274.png)
![N-(4-ethylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4819279.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B4819286.png)
![4-(4-chlorophenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4819293.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2,4-difluorophenyl)urea](/img/structure/B4819295.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4819302.png)


![4-chloro-1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4819340.png)